1-(iodomethyl)-4-methyl-2-oxabicyclo[2.2.2]octane
Description
Contextualization of the 2-Oxabicyclo[2.2.2]octane Scaffold
The 2-oxabicyclo[2.2.2]octane core is a key structural motif that has recently been explored as a saturated bioisostere for the phenyl ring. researchgate.netnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The replacement of a phenyl ring with this scaffold can lead to improved physicochemical properties in drug candidates, such as increased water solubility and enhanced metabolic stability. researchgate.netnih.gov
The synthesis of bicyclic ethers has a rich history, with various methods developed to construct these constrained ring systems. A foundational method for ether synthesis is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org For the formation of cyclic ethers, intramolecular versions of this reaction are employed, where a molecule containing both a hydroxyl group and a leaving group cyclizes. libretexts.org
More contemporary methods for the synthesis of cyclic ethers, including bicyclic systems, involve transition metal-catalyzed reactions. nih.gov For instance, platinum-catalyzed hydroalkoxylation of hydroxy olefins has been shown to be effective. organic-chemistry.org A particularly relevant method for the synthesis of the 2-oxabicyclo[2.2.2]octane scaffold is iodocyclization. researchgate.netnih.gov This key step involves the reaction of cyclohexane-containing alkenyl alcohols with molecular iodine, proceeding through an electrophilic addition mechanism to form the bicyclic ether structure. researchgate.netnih.gov
Bridged bicyclic systems, such as the 2-oxabicyclo[2.2.2]octane scaffold, are characterized by their rigid structures. libretexts.org Unlike monocyclic systems like cyclohexane (B81311), which can readily interconvert between chair and boat conformations, the conformations of bridged systems are much more constrained. libretexts.orgfiveable.me The 2-oxabicyclo[2.2.2]octane system can be conceptualized as being composed of three fused six-membered rings, which are forced into a boat-like conformation. stackexchange.com This rigidity imparts a well-defined three-dimensional geometry to the molecule.
Significance of the Iodomethyl Functionality in Advanced Organic Synthesis
The iodomethyl group is a valuable functional group in organic synthesis due to the reactivity of the carbon-iodine bond. niscpr.res.in Iodine is an excellent leaving group, making the iodomethyl group susceptible to nucleophilic substitution reactions. researchgate.net This allows for the facile introduction of a wide variety of functionalities. For example, the iodomethyl group can be converted to aldehydes and ketones through oxidation. researchgate.net
In the context of 1-(iodomethyl)-4-methyl-2-oxabicyclo[2.2.2]octane, the iodomethyl group serves as a synthetic handle. It can be displaced by nucleophiles to attach this bicyclic scaffold to other molecules, which is particularly useful in medicinal chemistry for the synthesis of derivatives with potential biological activity. thieme-connect.com
Overview of Research Directions for Bridged Saturated Heterocycles in Synthetic Chemistry
Bridged saturated heterocycles are of significant interest in medicinal and materials chemistry. nih.gov Their rigid, three-dimensional structures are sought after for the development of new therapeutic agents and materials with novel properties. nih.gov In drug discovery, incorporating these scaffolds can lead to compounds with improved pharmacological profiles, including better target selectivity and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov
Current research focuses on the development of new synthetic methodologies to access a wider variety of functionalized bridged heterocycles. researchgate.net This includes the exploration of new catalytic systems for their efficient and stereoselective synthesis. acs.org Furthermore, the application of these scaffolds as bioisosteres for aromatic rings is a growing area of research, with the potential to generate novel drug candidates with improved properties. researchgate.netnih.gov The 2-oxabicyclo[2.2.2]octane scaffold is a prime example of this trend, and derivatives such as this compound are poised to be valuable building blocks in these endeavors.
Structure
3D Structure
Properties
CAS No. |
2680528-62-3 |
|---|---|
Molecular Formula |
C9H15IO |
Molecular Weight |
266.12 g/mol |
IUPAC Name |
1-(iodomethyl)-4-methyl-2-oxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H15IO/c1-8-2-4-9(6-10,5-3-8)11-7-8/h2-7H2,1H3 |
InChI Key |
WMWDGPWJZGCONH-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1)(OC2)CI |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 1 Iodomethyl 4 Methyl 2 Oxabicyclo 2.2.2 Octane
Nucleophilic Substitution Reactions of the Iodomethyl Group
The primary iodomethyl group in 1-(iodomethyl)-4-methyl-2-oxabicyclo[2.2.2]octane is the principal site for nucleophilic attack. However, the steric environment surrounding this group significantly influences the reaction mechanism and scope.
Mechanistic Investigations and Scope (SN1 vs. SN2)
The substitution reactions at the iodomethyl group of this compound are mechanistically complex. The substrate is a primary iodide, which would typically favor a bimolecular nucleophilic substitution (SN2) mechanism. The SN2 pathway involves a backside attack of the nucleophile on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry.
However, the carbon bearing the iodine is adjacent to a quaternary bridgehead carbon of the bicyclic system. This arrangement is analogous to a neopentyl halide. The significant steric bulk of the bicyclic cage hinders the backside approach of the nucleophile, which is a critical requirement for the SN2 transition state. Consequently, SN2 reactions on neopentyl-like substrates are known to be exceptionally slow.
On the other hand, a unimolecular nucleophilic substitution (SN1) mechanism is also unlikely. The SN1 pathway proceeds through a carbocation intermediate. The formation of a primary carbocation from the departure of the iodide ion is energetically unfavorable. While rearrangement to a more stable tertiary carbocation via a Wagner-Meerwein shift is possible within the bicyclic system, the initial step of forming the primary carbocation presents a high activation energy barrier.
Therefore, nucleophilic substitution reactions on this compound are generally sluggish and may require forcing conditions. The operative mechanism is likely a slow SN2 reaction, with the reaction rate being highly dependent on the nature and size of the incoming nucleophile. For practical synthetic purposes, the substrate can be considered to have low reactivity in classical SN2 reactions.
Synthesis of Functionalized Analogs, e.g., Alcohols, Amines, Esters, Carboxylic Acids
Despite the inherent low reactivity, the iodomethyl group can be displaced by a variety of nucleophiles to yield functionalized analogs. These transformations often require elevated temperatures or the use of highly reactive nucleophiles.
Alcohols: The corresponding alcohol, (4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol, can be synthesized from this compound. A common method involves the reaction with a hydroxide (B78521) source or, more efficiently, through a two-step sequence involving displacement with acetate (B1210297) followed by hydrolysis. In a related system, an analogous alcohol was prepared in high yield by the reaction of the iodide with potassium acetate, followed by hydrolysis.
Amines: Primary amines can be prepared via the Gabriel synthesis, which involves the displacement of the iodide with potassium phthalimide, followed by hydrazinolysis. A more direct route is the reaction with sodium azide (B81097) to form an alkyl azide, which is then reduced to the primary amine. For instance, a similar isomeric methyl-substituted 2-oxabicyclo[2.2.2]octane iodide was converted to the corresponding amine by reaction with sodium azide followed by reduction.
Esters: Esters can be synthesized by the reaction of this compound with a carboxylate salt, typically in a polar aprotic solvent to enhance the nucleophilicity of the carboxylate. For example, reaction with sodium or cesium acetate in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures would yield the corresponding acetate ester.
Carboxylic Acids: The synthesis of the corresponding carboxylic acid, (4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)acetic acid, can be achieved through a two-step process. A common method involves the displacement of the iodide with sodium cyanide to form the corresponding nitrile. Subsequent hydrolysis of the nitrile under acidic or basic conditions yields the desired carboxylic acid.
| Functional Group | Reagents and Conditions | Product |
| Alcohol | 1. KOAc, DMF, heat 2. NaOH, H₂O/MeOH | (4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol |
| Amine | 1. NaN₃, DMF, heat 2. H₂, Pd/C or LiAlH₄ | (4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine |
| Ester (Acetate) | NaOAc, DMSO, heat | (4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)methyl acetate |
| Carboxylic Acid | 1. NaCN, DMSO, heat 2. H₃O⁺, heat | (4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)acetic acid |
Halogen Exchange Reactions
Halogen exchange, particularly the Finkelstein reaction, is a common method for converting alkyl chlorides and bromides to the corresponding iodides. byjus.comwikipedia.orgblogspot.comadichemistry.comaskfilo.com In the context of this compound, the reverse reaction, converting the iodide to a bromide or chloride, is of interest. This can be achieved by treating the iodide with a high concentration of a metal bromide or chloride salt (e.g., LiBr, LiCl) in a suitable solvent like acetone (B3395972) or THF. The equilibrium is driven by the relative solubilities of the sodium halide salts in the solvent. Given the steric hindrance around the reaction center, these exchange reactions are expected to be slow and may require elevated temperatures.
| Target Halide | Reagents | Solvent |
| Bromide | LiBr or NaBr | Acetone or THF |
| Chloride | LiCl or NaCl | Acetone or THF |
Elimination Reactions, e.g., Dehydrohalogenation
Elimination reactions of this compound, specifically dehydrohalogenation, would involve the removal of a proton from a carbon adjacent to the iodomethyl group (a β-hydrogen) and the loss of the iodide leaving group to form an alkene. In this compound, the β-hydrogens are on the bicyclic ring system.
The E2 (bimolecular elimination) mechanism is typically favored by strong, non-nucleophilic bases. However, the steric hindrance that disfavors the SN2 reaction also impacts the E2 pathway, as the base needs to access a β-hydrogen. The rigid structure of the bicyclic system dictates the stereochemical relationship between the β-hydrogens and the leaving group, which is a critical factor in E2 reactions that proceed via an anti-periplanar transition state.
Given the neopentyl-like structure, elimination reactions are generally not facile. The use of a strong, sterically hindered base like potassium tert-butoxide might favor elimination over substitution. The expected product would be 1-methylene-4-methyl-2-oxabicyclo[2.2.2]octane. However, due to the aforementioned steric and stereoelectronic constraints, forcing conditions would likely be required, and yields may be low.
Transformations at the Bicyclic Ether Core
The 2-oxabicyclo[2.2.2]octane core is generally stable under neutral and basic conditions. However, under acidic conditions, the ether oxygen can be protonated, rendering the ring system susceptible to cleavage.
Ring-opening Reactions (Non-degradative Pathways)
Non-degradative ring-opening of the 2-oxabicyclo[2.2.2]octane core can be initiated by Lewis acids or strong protic acids. The reaction proceeds via the formation of an oxonium ion, followed by nucleophilic attack at one of the bridgehead carbons or the methylene (B1212753) carbon adjacent to the ether oxygen.
The regioselectivity of the ring-opening would depend on the nature of the nucleophile and the reaction conditions. For instance, treatment with a Lewis acid in the presence of a nucleophile could lead to the formation of a functionalized cyclohexane (B81311) derivative. The stability of the bicyclic core suggests that harsh conditions would be necessary to effect such a transformation. For example, treatment with a strong acid like HBr or HI at elevated temperatures could potentially lead to the cleavage of one of the C-O bonds, resulting in a substituted cyclohexene (B86901) or a di-functionalized cyclohexane derivative. However, such reactions are often complex and may lead to a mixture of products.
Functionalization of Bridgehead and Bridge Carbons
The direct functionalization of the bridgehead (C1 and C4) and bridge (C3, C5, C6, C7) carbons of the 2-oxabicyclo[2.2.2]octane skeleton through C-H activation is a challenging transformation due to the inherent strength and steric inaccessibility of these bonds. The existing literature primarily focuses on the derivatization of substituents already present at the bridgehead positions rather than direct modification of the carbon framework itself.
While direct C-H functionalization of the parent 2-oxabicyclo[2.2.2]octane core is not extensively documented, the reactivity of substituents at the bridgehead positions offers an indirect route to modify the properties of the molecule. For instance, in analogues of this compound, the methyl group at the C4 position can be conceptually replaced with other functional groups during the synthesis of the bicyclic system, thereby introducing diversity at this bridgehead.
Furthermore, the iodomethyl group at the C1 bridgehead is a key site for a variety of functional group interconversions. Although these reactions occur on the substituent, they effectively alter the functionality at the bridgehead carbon. Research on related iodo-2-oxabicyclo[2.2.2]octane derivatives has demonstrated that the iodide can be displaced by a range of nucleophiles. nih.gov These transformations, while not altering the core carbon skeleton, are crucial for the derivatization of the molecule and the introduction of diverse chemical properties.
Table 1: Examples of Nucleophilic Displacement Reactions on 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane Analogues nih.gov
| Nucleophile | Reagent | Product Functional Group |
| Azide | Sodium azide | Azidomethyl |
| Acetate | Potassium acetate | Acetoxymethyl |
| Thioacetate | Potassium thioacetate | Thioacetoxymethyl |
These reactions highlight the utility of the iodomethyl group as a synthetic handle for introducing nitrogen, oxygen, and sulfur functionalities at the C1 bridgehead position.
Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Carbon-Iodine Bond
The carbon-iodine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.
A notable example of such a transformation is the nickel-mediated cross-coupling of a similar iodide, ethyl 4-(iodomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate, with phenylmagnesium bromide. nih.gov This reaction proceeds in good yield and demonstrates the feasibility of forming a C(sp³)–C(sp²) bond at the bridgehead substituent.
Table 2: Nickel-Mediated Cross-Coupling of a 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane Analogue nih.gov
| Substrate | Coupling Partner | Catalyst | Product | Yield |
| Ethyl 4-(iodomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate | Phenylmagnesium bromide | NiCl₂(dppp) | Ethyl 4-(benzyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate | 67% |
This type of cross-coupling reaction is highly valuable as it allows for the introduction of aryl groups, which can significantly impact the biological and physical properties of the molecule. While this specific example utilizes a nickel catalyst, the carbon-iodine bond is also amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are extensively used in synthetic chemistry. These include, but are not limited to, Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, which would allow for the coupling of various organoboron, organotin, alkyne, alkene, and amine partners, respectively. The application of these methods to this compound would open up a vast chemical space for the synthesis of novel derivatives with tailored properties.
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline compounds. For 1-(iodomethyl)-4-methyl-2-oxabicyclo[2.2.2]octane, a single-crystal X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsional angles, unequivocally establishing the relative stereochemistry of the chiral centers at the C1 and C4 positions.
The rigid bicyclo[2.2.2]octane core imposes specific geometric constraints. X-ray analysis of structurally similar 2-oxabicyclo[2.2.2]octane derivatives reveals characteristic features, such as the boat conformation of the six-membered rings that constitute the bicyclic system. nih.gov The analysis would confirm the spatial orientation of the iodomethyl group at the bridgehead C1 position and the methyl group at the C4 position.
Furthermore, in cases where a chiral derivative is crystallized or if anomalous dispersion is utilized, the absolute configuration (R or S) of each stereocenter can be determined. The presence of the heavy iodine atom in the molecule is particularly advantageous for determining the absolute stereochemistry through anomalous scattering effects.
Table 1: Representative Crystallographic Parameters for a 2-Oxabicyclo[2.2.2]octane Core (Note: Data is hypothetical and based on typical values for this class of compounds.)
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| C1-O2 Bond Length (Å) | 1.44 |
| C-I Bond Length (Å) | 2.15 |
| O2-C1-C6 Bond Angle (°) | 108.5 |
| C1-C4 Bridge Distance (Å) | 2.55 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. weebly.com
One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. The ¹H NMR spectrum would show distinct signals for the methyl group, the iodomethyl protons, and the protons on the bicyclic framework. The chemical shifts and coupling constants (J-values) offer clues about the connectivity and dihedral angles between protons.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the molecular skeleton. ox.ac.uk
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, allowing for the tracing of proton networks throughout the bicyclic system and confirming which protons are adjacent to one another. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, enabling the definitive assignment of each carbon signal based on its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons (like C1 and C4) and piecing together the entire molecular framework by connecting different spin systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This is particularly valuable for determining the relative stereochemistry by observing NOE correlations between protons that are close in space, such as between the methyl group and specific protons on the bicyclic rings.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Values are estimates based on standard chemical shift ranges and related structures.)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| CH3-C4 | ~1.2 | ~25 |
| CH2-I | ~3.4 | ~10 |
| Bridgehead CH | - | ~75 (C1), ~35 (C4) |
| Framework CH2 | 1.5 - 2.2 | 30 - 40 |
| Framework CH2-O | 3.6 - 3.9 | ~70 |
When dealing with enantiomers, standard NMR spectra are identical. Chiral NMR spectroscopy is employed to distinguish between them. This can be achieved by using chiral solvating agents or chiral derivatizing agents. For this compound, adding a chiral solvating agent (e.g., a chiral phosphoric acid) could induce diastereomeric interactions, leading to separate signals for the enantiomers in the ¹H NMR spectrum. frontiersin.org
Lanthanide-Induced Shift (LIS) studies offer another powerful method for resolving complex spectra and gaining stereochemical information. By adding a paramagnetic lanthanide complex (a "shift reagent") like Eu(dpm)₃, which can coordinate to the ether oxygen atom, significant changes in the chemical shifts of nearby protons are induced. nih.gov The magnitude of the induced shift is dependent on the distance and angle of the proton relative to the lanthanide ion. slideshare.net This effect spreads out overlapping signals and can be used to map the molecule's 3D structure in solution, aiding in stereochemical assignments.
Vibrational Spectroscopy (Infrared and Raman) for Specific Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. elsevier.comnih.gov These two methods are complementary, as some vibrational modes may be strong in IR and weak in Raman, or vice versa. edinst.com
For this compound, the key functional groups are the C-O-C ether linkage, the C-I bond, and the aliphatic C-H bonds.
C-H stretching: Strong bands in the 2850-3000 cm⁻¹ region in both IR and Raman spectra are expected from the methyl and methylene (B1212753) groups.
C-O stretching: The characteristic C-O-C asymmetric stretch of the bicyclic ether should appear as a strong band in the IR spectrum, typically in the 1050-1150 cm⁻¹ region.
C-I stretching: The carbon-iodine stretching vibration is expected at a low frequency, typically in the 500-600 cm⁻¹ range. This peak is often more prominent in the Raman spectrum.
Table 3: Predicted Vibrational Frequencies
| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) |
|---|---|---|
| C-H Stretch (aliphatic) | IR, Raman | 2850 - 3000 |
| C-H Bend | IR | 1375 - 1465 |
| C-O-C Stretch (ether) | IR | 1050 - 1150 |
| C-I Stretch | Raman | 500 - 600 |
Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Formula Confirmation
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₉H₁₅IO, corresponding to a monoisotopic mass of 266.0168 Da. uni.lu
High-resolution mass spectrometry (HRMS) can confirm this elemental formula with high accuracy. In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) at m/z 266 would be observed. The fragmentation pattern would be dictated by the stability of the resulting ions and neutral fragments. Key expected fragmentation pathways include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common pathway for ethers.
Loss of Iodine: Cleavage of the C-I bond would result in the loss of an iodine radical (·I, 127 Da), leading to a fragment at m/z 139 (M-127).
Loss of Iodomethyl Radical: Cleavage can also lead to the loss of the entire ·CH₂I radical (141 Da), resulting in a fragment at m/z 125.
Retro-Diels-Alder Reaction: Bicyclic systems like this can undergo characteristic retro-Diels-Alder fragmentations, breaking the molecule into smaller, stable components.
Table 4: Predicted Mass Spectrometry Fragments
| m/z | Proposed Identity | Fragmentation Pathway |
|---|---|---|
| 266 | [C₉H₁₅IO]⁺˙ | Molecular Ion (M⁺˙) |
| 139 | [C₉H₁₅O]⁺ | Loss of ·I |
| 125 | [C₈H₁₃O]⁺ | Loss of ·CH₂I |
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination
Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com It provides detailed information about the absolute configuration of molecules in solution. mdpi.com
For a chiral molecule like this compound, the two enantiomers will produce VCD spectra that are mirror images of each other. The absolute configuration can be determined by comparing the experimental VCD spectrum with theoretical spectra calculated for the (R,R), (S,S), (R,S), and (S,R) configurations using quantum mechanical methods like Density Functional Theory (DFT). researchgate.net A good match between the experimental and one of the calculated spectra allows for an unambiguous assignment of the absolute stereochemistry of the molecule in the solution phase.
Computational and Theoretical Investigations of 1 Iodomethyl 4 Methyl 2 Oxabicyclo 2.2.2 Octane
Quantum Chemical Calculations of Electronic Structure and Energetics
A key feature of the molecule's electronic structure is the carbon-iodine bond of the iodomethyl group. The iodine atom introduces a region of positive electrostatic potential on the outermost portion of its surface, along the axis of the C-I bond. This phenomenon, known as a sigma-hole (σ-hole), makes the iodine atom an effective halogen bond donor. This property is crucial for understanding potential non-covalent interactions with biological macromolecules.
DFT calculations are used to map the molecular electrostatic potential (MEP) surface, visually representing electron-rich (negative potential) and electron-poor (positive potential) regions. For this molecule, the MEP would show a negative potential around the ether oxygen and a positive potential (the σ-hole) on the iodine atom. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity, with the HOMO typically localized near the electron-rich oxygen and the LUMO associated with the antibonding orbital of the C-I bond.
| Computational Method | Calculated Property | Predicted Finding |
|---|---|---|
| DFT (e.g., B3LYP/6-311+G(d,p)) | Molecular Electrostatic Potential (MEP) | Negative potential on ether oxygen; positive σ-hole on iodine. |
| DFT | HOMO-LUMO Energy Gap | Provides an estimate of electronic stability and reactivity. |
| DFT | Partial Atomic Charges | Quantifies charge distribution, showing polarization of C-O and C-I bonds. |
| DFT | Dipole Moment | Predicts the overall polarity of the molecule. |
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
The 2-oxabicyclo[2.2.2]octane core is a conformationally rigid system, with the cyclohexane-like rings locked into boat conformations. This inherent rigidity is a key feature, as it reduces the entropic penalty upon binding to a biological target.
Computational conformational analysis, using molecular mechanics (MM) force fields (e.g., MMFF94) and molecular dynamics (MD) simulations, focuses primarily on the rotational freedom of the exocyclic iodomethyl group at the C1 position. liverpool.ac.uknih.govamanote.com These simulations explore the potential energy surface associated with the rotation around the C1-CH₂I bond to identify the lowest energy (most stable) conformers.
MD simulations can also provide insight into the molecule's dynamic behavior in solution, showing how interactions with solvent molecules might influence the preferred conformation of the side chain. acs.orgnih.gov The results of these simulations can be validated by comparing key geometric parameters, such as bond lengths and angles of the lowest-energy conformer, with experimental data from X-ray crystallography of analogous compounds. nih.govresearchgate.net
| Parameter | Description | Typical Computational Finding |
|---|---|---|
| Dihedral Angle (C4-C1-CH₂-I) | Rotation of the iodomethyl group. | Identifies staggered, low-energy conformations. |
| Energy Barrier to Rotation | The energy required to rotate the iodomethyl group. | Typically low, indicating flexibility at room temperature. |
| Ring Conformation | Shape of the bicyclic core. | Confirmed as a rigid, boat-like structure. |
| Solvent Effects | Impact of solvent on conformation. | MD simulations show minor solvent-induced conformational shifts. |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, VCD Spectra)
Computational chemistry is a powerful tool for predicting spectroscopic properties, which aids in the structural elucidation and stereochemical assignment of molecules like 1-(iodomethyl)-4-methyl-2-oxabicyclo[2.2.2]octane.
NMR Chemical Shifts: Density Functional Theory (DFT) calculations are widely used to predict ¹H and ¹³C NMR chemical shifts with high accuracy. d-nb.infonih.gov The standard approach involves optimizing the molecular geometry and then calculating the nuclear magnetic shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method. nih.govidc-online.com By performing a Boltzmann-weighted average of the calculated shifts for all low-energy conformers, a final predicted spectrum is generated. idc-online.com These theoretical spectra are invaluable for assigning peaks in experimental spectra and for distinguishing between potential isomers.
| Nucleus | Predicted ¹³C Chemical Shift (ppm) | Key Influencing Factor |
|---|---|---|
| CH₂-I | ~5-15 | Strong shielding effect of the iodine atom. |
| C-CH₃ | ~20-30 | Typical alkyl carbon shift. |
| Bridgehead C-O | ~70-80 | Deshielding by the adjacent ether oxygen. |
| Bridgehead C-CH₂I | ~35-45 | Quaternary carbon environment. |
Vibrational Circular Dichroism (VCD) Spectra: VCD is an excellent technique for determining the absolute configuration of chiral molecules. The experimental VCD spectrum is compared to a spectrum calculated from first principles. acs.orgnih.gov The computational process involves calculating the harmonic force fields, atomic polar tensors (for IR intensity), and atomic axial tensors (for VCD intensity) for a specific enantiomer (e.g., the R or S form). acs.orgpsu.edu DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), have been shown to provide VCD spectra that are in excellent agreement with experimental results for related bicyclic ether systems. acs.orgresearchgate.net A match between the signs and relative intensities of the calculated and experimental VCD bands allows for an unambiguous assignment of the molecule's absolute configuration.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Calculated VCD Intensity (Sign) | Assignment |
|---|---|---|---|
| ν1 | ~2950 | (+) | C-H Stretch |
| ν2 | ~1100 | (-) | C-O-C Stretch |
| ν3 | ~950 | (+) | Bicyclic Frame Deformation |
Reaction Mechanism Elucidation and Transition State Analysis through Computational Methods
The key synthetic step in forming the 2-oxabicyclo[2.2.2]octane core is an intramolecular iodocyclization reaction of a corresponding alkenyl alcohol precursor. nih.govresearchgate.netnih.gov Computational methods are instrumental in elucidating the mechanism of this transformation.
The reaction is understood to proceed via the formation of a cyclic iodonium (B1229267) intermediate. acs.orgnih.gov DFT calculations can map the entire reaction coordinate, from reactants to products, and identify the transition state (TS) structure. The calculated activation energy (the energy difference between the reactant and the TS) provides a quantitative measure of the reaction's feasibility. researchgate.net
Advanced techniques such as the Activation Strain Model (ASM) can be used to dissect the activation barrier into two components: the strain energy required to distort the reactants into the TS geometry, and the interaction energy between the interacting fragments in the TS. This analysis provides deeper insight into the factors controlling the reaction rate and selectivity (e.g., 5-exo vs. 6-endo cyclization).
| Computational Parameter | Description | Significance |
|---|---|---|
| Transition State (TS) Geometry | The highest energy structure along the reaction path. | Reveals the geometry of bond formation/breaking. |
| Activation Energy (ΔE‡) | Energy difference between reactants and the TS. | Determines the theoretical reaction rate. |
| Imaginary Frequency | A single negative frequency in the vibrational analysis of the TS. | Confirms the structure is a true transition state. |
| Intrinsic Reaction Coordinate (IRC) | Calculation that follows the reaction path down from the TS. | Confirms the TS connects the correct reactants and products. |
Studies on Bioisosteric Potential and Structural Mimicry (Theoretical Aspects)
A significant area of theoretical investigation for the 2-oxabicyclo[2.2.2]octane scaffold is its role as a saturated bioisostere of the para-substituted phenyl ring. nih.govresearchgate.netnih.govexlibrisgroup.com Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Replacing aromatic rings with saturated, three-dimensional scaffolds is a common strategy in drug discovery to improve properties like solubility and metabolic stability. nih.gov
Theoretical studies validate this mimicry by comparing key geometric parameters derived from computational models or X-ray crystal structures. nih.govresearchgate.net The critical parameters are the distance between the exit vectors (the points of attachment to the rest of a larger molecule) and the angle between them. For a para-substituted phenyl ring, the exit vectors are ideally 180° apart. Computational analysis shows that the 2-oxabicyclo[2.2.2]octane core closely replicates this linear geometry. nih.govresearchgate.net This structural mimicry allows the bicyclic core to orient substituents in a similar spatial arrangement to a phenyl ring, enabling similar interactions with a biological target. nih.gov The design of this scaffold was based on a comparative analysis of the pros and cons of other known phenyl ring bioisosteres, such as bicyclo[1.1.1]pentane and cubane. nih.govresearchgate.net
| Scaffold | Exit Vector Distance (r, Å) | Exit Vector Angle (φ₁, °) | Exit Vector Angle (φ₂, °) | Reference |
|---|---|---|---|---|
| para-Phenyl Ring (in Imatinib) | 4.1-4.2 | ~177 | ~178 | nih.govresearchgate.net |
| 2-Oxabicyclo[2.2.2]octane | ~4.0 | ~176 | ~177 | nih.govresearchgate.net |
| Bicyclo[2.2.2]octane | ~4.0 | ~177 | ~178 | nih.govresearchgate.net |
Future Perspectives and Challenges in 1 Iodomethyl 4 Methyl 2 Oxabicyclo 2.2.2 Octane Research
Development of Novel and Sustainable Synthetic Routes
The current and most established method for synthesizing the 2-oxabicyclo[2.2.2]octane core is through the iodocyclization of corresponding cyclohexane-containing alkenyl alcohols. nih.govresearchgate.netnih.gov While effective, this method relies on the use of molecular iodine, which presents challenges in terms of atom economy and the generation of iodide waste. The future development of synthetic routes for 1-(iodomethyl)-4-methyl-2-oxabicyclo[2.2.2]octane will likely focus on greener and more sustainable alternatives.
Challenges and Future Directions in Synthesis:
| Challenge | Potential Future Direction |
| Reliance on iodine in synthesis | Development of catalytic (e.g., palladium-catalyzed) or electrocatalytic cyclization methods. nih.gov |
| Multi-step syntheses from simple precursors | Exploration of one-pot or tandem reactions to improve efficiency and reduce waste. |
| Limited substrate scope for functionalization | Design of new synthetic strategies that allow for a broader range of substituents on the bicyclic core. |
| Use of hazardous reagents and solvents | Adoption of green chemistry principles, such as the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions (e.g., microwave-assisted synthesis). rasayanjournal.co.inmdpi.comchemijournal.com |
Future research may draw inspiration from methodologies developed for other cyclic ethers, such as borane-catalyzed reductive cycloetherification of diketones, to create more environmentally benign pathways to the 2-oxabicyclo[2.2.2]octane skeleton. chemrxiv.org The development of catalytic enantioselective methods would also be a significant advancement, providing access to chiral derivatives for applications in stereoselective synthesis and medicinal chemistry.
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
The reactivity of this compound is largely dictated by the C-I bond and the bicyclic ether framework. The iodomethyl group is a versatile handle for a variety of transformations.
Known and Potential Chemical Transformations:
| Functional Group | Known Reactions | Potential Future Explorations |
| Iodomethyl | Hydrogenative reduction, substitution with nucleophiles (e.g., azide (B81097), acetate), and nickel-mediated cross-coupling reactions. nih.gov | Radical-mediated transformations, photoredox catalysis for novel C-C and C-heteroatom bond formations, and conversion to organometallic reagents. |
| Bicyclic Ether | Generally stable, can act as a ligand. | Ring-opening reactions under specific conditions to generate functionalized cyclohexanes, and investigation of its stability and reactivity under various catalytic cycles. |
A significant challenge lies in selectively functionalizing other positions on the bicyclic core in the presence of the reactive iodomethyl group. Future research will likely focus on developing methodologies for C-H activation at specific sites on the 2-oxabicyclo[2.2.2]octane skeleton, which would open up a vast new area of chemical space for this scaffold. Furthermore, exploring the reactivity of the ether oxygen, for instance in coordination chemistry or as a directing group in catalysis, remains a largely unexplored frontier.
Integration into Advanced Materials Science and Catalysis Research
While the primary application of the 2-oxabicyclo[2.2.2]octane core has been as a phenyl ring bioisostere in drug discovery, its rigid and well-defined three-dimensional structure makes it an attractive building block for advanced materials and catalysis. nih.govresearchgate.netnih.gov
The presence of the reactive iodomethyl group in this compound makes it a prime candidate for use as a monomer in polymerization reactions. Ring-opening polymerization of related bicyclic lactones has been shown to produce polyesters with unique thermal properties. researchgate.net Similarly, the polymerization of this compound could lead to novel polymers with high thermal stability, specific mechanical properties, and potentially interesting optical or electronic characteristics.
In the field of catalysis, the rigid bicyclic scaffold could serve as a backbone for the design of novel ligands for transition metal catalysts. The stereochemistry of the substituents on the 2-oxabicyclo[2.2.2]octane core could be used to create chiral environments around a metal center, leading to new asymmetric catalysts. The ether oxygen could also play a role in coordinating to the metal center, influencing the catalyst's reactivity and selectivity.
Potential Applications in Materials and Catalysis:
| Field | Potential Application |
| Polymer Chemistry | Monomer for the synthesis of novel polyesters, polyethers, or other polymers with unique thermal and mechanical properties. researchgate.netacs.org |
| Materials Science | Building block for the creation of porous organic frameworks (POFs) or metal-organic frameworks (MOFs) with applications in gas storage and separation. |
| Catalysis | Scaffold for the design of chiral ligands for asymmetric catalysis. |
Computational Design and Optimization of Derivatives for Targeted Chemical Applications
Computational chemistry is a powerful tool for accelerating the discovery and optimization of new molecules for specific applications. In the context of this compound, computational methods can be employed to predict the properties of its derivatives and guide synthetic efforts.
For medicinal chemistry applications, molecular docking and molecular dynamics simulations can be used to design derivatives with improved binding affinity and selectivity for specific biological targets. researchgate.net Computational studies can also predict pharmacokinetic properties, helping to prioritize the synthesis of compounds with desirable drug-like characteristics.
In materials science, computational modeling can be used to predict the bulk properties of polymers derived from this compound, such as their glass transition temperature, mechanical strength, and permeability to gases. This in silico screening can significantly reduce the experimental effort required to identify promising new materials.
For catalysis, density functional theory (DFT) calculations can be used to design ligands based on the 2-oxabicyclo[2.2.2]octane scaffold and to understand the mechanism of catalytic reactions in which they are employed. This can lead to the development of more efficient and selective catalysts. The use of computational methods to understand the structure-activity relationship of related compounds has already been demonstrated in herbicide chemistry. nih.gov
Future Computational Approaches:
| Application Area | Computational Method | Goal |
| Medicinal Chemistry | Molecular Docking, QSAR, Molecular Dynamics | Design of potent and selective enzyme inhibitors or receptor ligands. researchgate.net |
| Materials Science | Polymer Informatics, Molecular Dynamics | Prediction of polymer properties and design of materials with tailored characteristics. |
| Catalysis | Density Functional Theory (DFT) | Design of novel ligands and elucidation of catalytic mechanisms. |
The synergy between computational design and experimental synthesis will be crucial for unlocking the full potential of this compound and its derivatives in a wide range of chemical applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 1-(iodomethyl)-4-methyl-2-oxabicyclo[2.2.2]octane, and what factors critically influence reaction efficiency?
- Answer: Synthesis often involves nucleophilic substitution or alkylation of bicyclic precursors. For example, ω-bromoalkanoic acids can be converted to acyl chlorides using thionyl chloride under reflux, followed by cyclization to form the bicyclo[2.2.2]octane framework . Key parameters include:
- Temperature: Optimal range of 60–80°C to prevent side reactions.
- Solvent: Anhydrous conditions (e.g., dichloromethane) minimize hydrolysis.
- Stoichiometry: Excess iodinating agents (e.g., NaI) improve substitution efficiency.
- Critical Note: Side reactions like ring-opening are mitigated by controlling reaction time (<24 hrs) and avoiding protic solvents .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Answer: Multi-modal characterization is essential:
- NMR Spectroscopy: Bridgehead protons appear at δ 1.2–1.8 ppm (¹H), while the iodomethyl group resonates at δ 3.4–3.7 ppm. ¹³C NMR confirms the oxabicyclo scaffold (C-O at ~70 ppm) .
- Mass Spectrometry: ESI-TOF detects molecular ion clusters at m/z 280.00 (C₉H₁₃IO₂⁺).
- X-ray Crystallography: Resolves bond-angle strain (e.g., C-C-C angles ~90° in bicyclo systems) .
Advanced Research Questions
Q. What strategies address contradictory reactivity data observed in nucleophilic substitution reactions involving the iodomethyl group?
- Answer: Mechanistic ambiguities (SN2 vs. radical pathways) require:
- Kinetic Isotope Effects (KIE): KIE > 2 suggests radical intermediates.
- Solvent Screening: Polar solvents (DMSO) favor ionic mechanisms, while THF stabilizes radicals .
- Comparative Studies: Bromo/chloro analogs show lower leaving-group ability, isolating steric effects (e.g., 78% yield for Br vs. 92% for I in conjugation reactions) .
Q. How can computational chemistry guide the design of derivatives for drug delivery applications?
- Answer:
- DFT Calculations (B3LYP/6-311+G ): Predict conformational rigidity (ΔG‡ > 25 kcal/mol for ring distortion) and logP values (calc. 2.3 vs. exp. 2.1) for membrane permeability .
- Molecular Docking: Simulations with serum albumin (PDB 1BM0) identify optimal iodomethyl conjugation sites, enhancing payload retention .
Q. What experimental precautions are mandated due to the compound’s instability?
- Answer:
- Storage: Under N₂ at -20°C (TGA shows decomposition onset at 40°C) .
- Light Exclusion: Prevents iodide photodecomposition.
- pH Control: Neutral buffers (pH 6–8) avoid oxabicyclo ring opening.
- Safety Protocols: Align with GHS Category 2 skin/eye irritant guidelines .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
